molecular formula C21H18ClN5O2S B2736500 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 852373-25-2

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2736500
CAS RN: 852373-25-2
M. Wt: 439.92
InChI Key: UIEQIERFVCNCBM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a thioether group, and an acetamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolo[4,3-b]pyridazine ring suggests that this compound may have a planar region. The thioether and acetamide groups could introduce additional complexity to the molecule’s 3D structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the acetamide group might be involved in hydrolysis reactions, while the thioether group could participate in oxidation reactions .

Scientific Research Applications

Synthesis of Heterocycles

Pyridazine Derivatives Synthesis : Research has been conducted on synthesizing different heterocycles from 3-hydrazinopyridazine, leading to various pyridazine derivatives, including triazolo[4,3-b]pyridazine analogs. These compounds are synthesized through reactions involving ethyl chloroformate, chloroacetyl chloride, and aromatic aldehydes among others, showcasing the compound's versatility in generating novel heterocyclic systems (Deeb, Hassaneen, & Kotb, 2005).

Structural and DFT Analysis

Structure and DFT Calculations : A specific study focused on the synthesis, structural analysis, and density functional theory (DFT) calculations of a pyridazine analog, providing insights into its molecular structure, electronic properties, and intermolecular interactions. This research highlights the pharmaceutical significance of such heterocyclic compounds (Sallam et al., 2021).

Biological Activities

Antimicrobial and Anticancer Potentials : Various synthesized pyridazine and triazolo[4,3-b]pyridazine derivatives have been evaluated for their potential biological activities. These include antimicrobial assessments against common pathogens and screening for anticancer properties, indicating the therapeutic potentials of these compounds (Flefel et al., 2018).

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on how it interacts with biological targets. For example, some triazolo[4,3-b]pyridazine derivatives are known to intercalate DNA, which can disrupt the function of cancer cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this or any other chemical compound .

Future Directions

Future research on this compound could explore its potential applications, such as its use in medicinal chemistry. Studies could also investigate its synthesis, properties, and mechanism of action in more detail .

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-2-29-17-9-7-16(8-10-17)23-19(28)13-30-20-12-11-18-24-25-21(27(18)26-20)14-3-5-15(22)6-4-14/h3-12H,2,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEQIERFVCNCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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